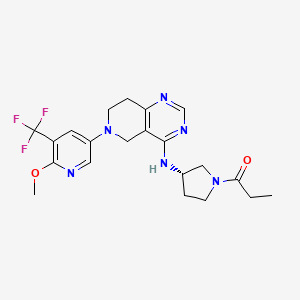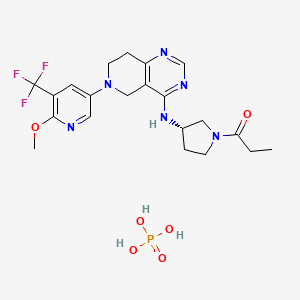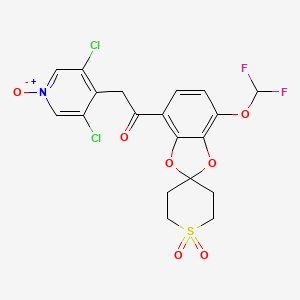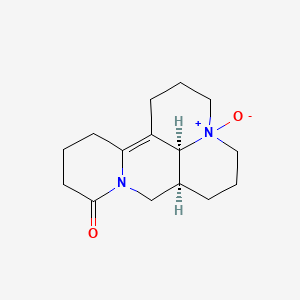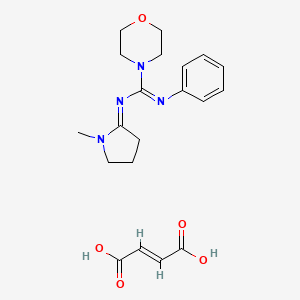
Linogliride fumarate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Linogliride fumarate is an antidiabetic agent.
Applications De Recherche Scientifique
Methane Production Reduction in Ruminants
Fumarate has been studied for its potential to reduce methane (CH4) production in ruminants, offering a pathway to decrease greenhouse gas emissions from agriculture. The mechanism involves the conversion of fumarate to propionate in the rumen, which can draw electrons away from methanogenesis. However, the effectiveness of fumarate in reducing methane in batch cultures was found to be lower than predicted, suggesting the need for more research to optimize its usage in ruminant diets (Ungerfeld et al., 2007).
Psoriasis Treatment
Fumarates, including dimethyl fumarate (DMF) and monoethyl fumarate (MEF), have been established as common treatments for moderate-to-severe psoriasis. The clinical efficacy of a proprietary combination of fumarates was established in Germany and has since become widely used. DMF has been identified as the main active compound in this mixture, suggesting its standalone potential for psoriasis treatment. This discovery has led to further exploration of fumarates in dermatological applications (Landeck et al., 2018).
Potential in Ophthalmological Diseases
Dimethyl fumarate (DMF) has been recognized for its immuno-modulatory, anti-inflammatory, and antioxidant properties, extending its therapeutic potential beyond psoriasis and multiple sclerosis. It's particularly being explored for repositioning in ophthalmological diseases like Age-related Macular Degeneration (AMD). The potential of DMF in these contexts is supported by its mechanism of action involving Nrf2 activation, suggesting a broader spectrum of applications in diseases characterized by inflammation and oxidative stress (Manai et al., 2022).
Cardiovascular Disease Treatment
Research has also indicated the potential of repurposing DMF for cardiovascular diseases due to its anti-inflammatory and vasculoprotective effects. This repurposing is under consideration due to the significant role of inflammatory reactions in the etiology and progression of various cardiovascular conditions. DMF's unique profile makes it a promising candidate for treating atherosclerotic cardiovascular disease, pending further clinical trials and assessments (Thomas et al., 2022).
Propriétés
Numéro CAS |
78782-47-5 |
|---|---|
Nom du produit |
Linogliride fumarate |
Formule moléculaire |
C20H26N4O5 |
Poids moléculaire |
402.45 |
Nom IUPAC |
(E)-N-((E)-1-methylpyrrolidin-2-ylidene)-N'-phenylmorpholine-4-carboximidamide fumarate |
InChI |
InChI=1S/C16H22N4O.C4H4O4/c1-19-9-5-8-15(19)18-16(20-10-12-21-13-11-20)17-14-6-3-2-4-7-14;5-3(6)1-2-4(7)8/h2-4,6-7H,5,8-13H2,1H3;1-2H,(H,5,6)(H,7,8)/b17-16-,18-15+;2-1+ |
Clé InChI |
ZSAMTXUUUFXIII-CZKNSKRSSA-N |
SMILES |
CN1/C(CCC1)=N/C(N2CCOCC2)=N/C3=CC=CC=C3.O=C(O)/C=C/C(O)=O |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Linogliride fumarate; McN-3935; McN 3935; McN3935; |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-(6,7-dimethoxyquinolin-4-yl)oxy-3-fluorophenyl]-4-ethoxy-1-(4-fluoro-2-methylphenyl)pyrazole-3-carboxamide](/img/structure/B608498.png)
![N-[[2-(dimethylamino)phenyl]methyl]-2-(1-methylpiperidin-4-yl)oxy-8-propan-2-ylpyrazolo[1,5-a][1,3,5]triazin-4-amine](/img/structure/B608499.png)
![2-piperidin-3-yloxy-8-propan-2-yl-N-[(2-pyrazol-1-ylphenyl)methyl]pyrazolo[1,5-a][1,3,5]triazin-4-amine](/img/structure/B608500.png)
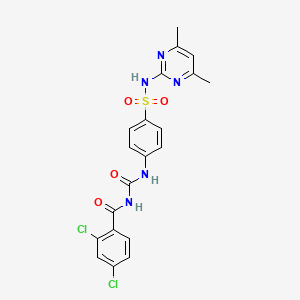
![5-(6-(4-(Piperazin-1-yl)phenyl)pyrazolo[1,5-a]pyrimidin-3-yl)quinoline](/img/structure/B608506.png)
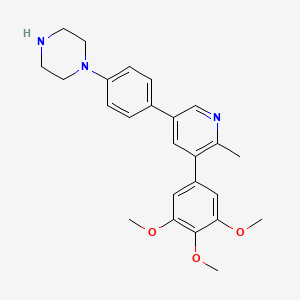

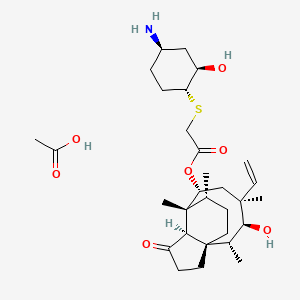
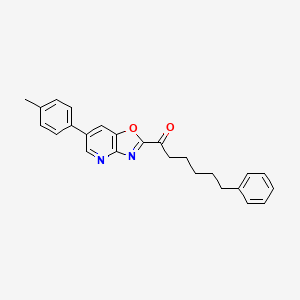
![2-[(2,2-Dimethyl-3,4-dihydrochromen-6-yl)sulfonyl-[(4-phenoxyphenyl)methyl]amino]acetic acid](/img/structure/B608514.png)
